G-749

Catalog No.
S548034
CAS No.
1457983-28-6
M.F
C25H25BrN6O2
M. Wt
521.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
G-749

CAS Number

1457983-28-6

Product Name

G-749

IUPAC Name

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C25H25BrN6O2

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31)

InChI Key

SXWMIXPJPNCXQQ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

G749; G-749; G 749

Canonical SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

Description

The exact mass of the compound G-749 is 520.12224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Colon Cancer Treatment

Specific Scientific Field: Oncology, specifically colon cancer treatment .

Summary of the Application: G-749 is an FLT3 kinase inhibitor that was originally developed as a treatment for acute myeloid leukemia. It has been found to inhibit the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, which is used to treat solid cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). This study aimed to investigate the anticancer effects of G-749 targeting the TAM receptor tyrosine kinase in colon cancer .

Methods of Application or Experimental Procedures: The study demonstrated the potential of G-749 to effectively inhibit tumorigenesis by degrading TYRO3 via regulated intramembrane proteolysis both in vitro and in vivo. The study used colon cancer cell lines HCT15 and SW620, as well as tumor xenograft mouse models .

Results or Outcomes: G-749 significantly reduced the viability of colon cancer cell lines in a concentration-dependent manner and promoted the degradation of TYRO3 protein through the regulated intramembrane proteolysis (RIP) process. In addition, G-749 reduced STAT3 and AKT phosphorylation in HCT15 and SW620 colon cancer cells and promoted apoptosis .

Application in Acute Myeloid Leukemia Treatment

Specific Scientific Field: Hematology, specifically acute myeloid leukemia treatment .

Summary of the Application: G-749 is a novel FLT3 inhibitor that showed potent and sustained inhibition of the FLT3 wild type and mutants including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L in cellular assays. G-749 retained its inhibitory potency in various drug-resistance milieus such as patient plasma, FLT3 ligand surge, and stromal protection .

Methods of Application or Experimental Procedures: This was an open-label, monotherapy study in patients with advanced solid tumors, to evaluate the safety, tolerability, and pharmacokinetics (PK) of multiple ascending doses of SKI-O-801 (Denfivontinib). A total of 36 subjects participated in 6 cohorts (traditional 3+3 design). In each cohort, 3 subjects received SKI-O-801 .

Results or Outcomes: G-749 shows several desirable characteristics to overcome other drug resistances conferred by patient plasma, FLT3 ligand, and stromal cells .

Application in Advanced Solid Tumor Treatment

Specific Scientific Field: Oncology, specifically advanced solid tumor treatment .

Summary of the Application: Denfivontinib (SKI-G-801) is under development for the treatment of advanced solid cancer. The drug candidate targets FMS-like tyrosine kinase 3 (FLT3) and AXL .

Methods of Application or Experimental Procedures: This is an open-label, monotherapy study in patients with advanced solid tumors, to evaluate the safety, tolerability, and pharmacokinetics (PK) of multiple ascending doses of SKI-O-801 (Denfivontinib). A total of 36 subjects are planned to participate in 6 cohorts (traditional 3+3 design). In each cohort, 3 subjects will receive SKI-O-801 .

Application in Refractory Acute Myeloid Leukemia Treatment

Specific Scientific Field: Hematology, specifically refractory acute myeloid leukemia treatment .

Summary of the Application: Denfivontinib is under clinical development for the treatment of relapsed or refractory acute myeloid leukemia. The drug candidate targets FMS-like tyrosine kinase 3 (FLT3) and AXL .

G-749, also known as Denfivontinib, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is implicated in the pathogenesis of acute myeloid leukemia (AML) and other malignancies. This compound has demonstrated significant efficacy against both wild-type and mutant forms of FLT3, including FLT3-ITD and FLT3-D835Y, which are often associated with drug resistance in AML patients. G-749 operates through a mechanism that involves inhibiting the phosphorylation of FLT3 and its downstream signaling pathways, making it a promising candidate for targeted cancer therapies .

G-749 functions as an ATP-competitive FLT3 inhibitor []. This means it binds to the ATP-binding pocket of FLT3, preventing the binding of Adenosine Triphosphate (ATP), a crucial energy molecule needed for FLT3 signaling. By inhibiting FLT3 activity, G-749 disrupts the growth and survival pathways of AML cells harboring FLT3 mutations [].

Studies have shown that G-749 effectively inhibits not only wild-type FLT3 but also various clinically relevant FLT3 mutations, including FLT3-ITD, FLT3-D835Y, and their combinations []. This broad spectrum of activity suggests G-749's potential to overcome resistance mechanisms observed in other FLT3 inhibitors [].

G-749 primarily functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the FLT3 kinase, preventing its autophosphorylation and subsequent activation. The compound has shown IC50 values ranging from 0.4 nM to 8 nM for various FLT3 mutants, indicating its high potency. Additionally, G-749 has been noted to inhibit other receptor tyrosine kinases, including AXL and MER, which are involved in tumor progression and metastasis .

G-749 exhibits notable biological activity in preclinical studies. It has been shown to reduce cell viability in various leukemia cell lines, such as MV4-11 and Molm-14, with IC50 values of 3.5 nM and 7.5 nM respectively. The compound promotes apoptosis and inhibits cell proliferation by degrading TYRO3, another receptor tyrosine kinase involved in cancer progression. In vivo studies have demonstrated that G-749 can significantly reduce tumor growth in xenograft models of leukemia .

The synthesis of G-749 involves a structure-based drug design approach that optimizes its binding affinity for the FLT3 kinase. While specific synthetic routes are proprietary, it generally includes the following steps:

  • Formation of Key Intermediates: Utilizing various organic reactions to construct the core structure.
  • Functionalization: Introducing specific functional groups that enhance potency and selectivity.
  • Purification: Employing techniques such as HPLC to achieve high purity levels necessary for biological testing .

G-749 is primarily being explored for its therapeutic potential in treating acute myeloid leukemia and possibly other cancers characterized by aberrant activation of receptor tyrosine kinases. Its ability to overcome drug resistance makes it a valuable candidate for combination therapies aimed at improving patient outcomes in resistant leukemia cases .

Interaction studies have indicated that G-749 not only inhibits FLT3 but also affects downstream signaling pathways involving STAT3 and AKT, both critical for cell survival and proliferation. The compound's ability to function in high FLT3 ligand environments further supports its potential utility in clinical settings where resistance mechanisms are prevalent .

Several compounds share structural or functional similarities with G-749, particularly within the category of receptor tyrosine kinase inhibitors:

Compound NameTarget KinaseIC50 (nM)Unique Features
PKC412FLT310First-generation FLT3 inhibitor
AC220FLT35Selective for FLT3-ITD mutations
SorafenibMultiple kinases10-20Broad-spectrum kinase inhibitor
QuizartinibFLT30.5Highly selective for FLT3

G-749 stands out due to its unique ability to inhibit multiple receptor tyrosine kinases while maintaining potency against resistant forms of FLT3, making it a versatile option in targeted cancer therapy .

Molecular Structure and Physicochemical Properties

G-749 exhibits a complex heterocyclic structure characterized by a pyrido[4,3-d]pyrimidin-5(6H)-one core framework. The free base form of G-749 possesses the molecular formula C₂₅H₂₅BrN₆O₂ with a corresponding molecular weight of 521.41 daltons. The compound's systematic International Union of Pure and Applied Chemistry nomenclature designates it as 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one.

The structural architecture incorporates several key functional groups that contribute to its chemical properties. The presence of a bromine atom at position 8 of the pyrido ring system significantly influences the compound's electronic properties and biological activity. The 4-phenoxyphenyl substituent at position 4 provides additional aromatic character, while the 1-methylpiperidin-4-yl group at position 2 introduces basicity to the molecule.

The hydrochloride salt form exhibits the molecular formula C₂₅H₂₆BrClN₆O₂ with a molecular weight of 557.9 grams per mole. This salt formation significantly enhances the compound's aqueous solubility characteristics compared to the free base form. The Chemical Abstracts Service registry number for the free base is 1457983-28-6, while the hydrochloride salt is assigned 1457983-33-3.

Table 1: Physicochemical Properties of G-749

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₂₅H₂₅BrN₆O₂C₂₅H₂₆BrClN₆O₂
Molecular Weight521.41 Da557.9 Da
Chemical Abstracts Service Number1457983-28-61457983-33-3
AppearanceCrystalline solidSolid
Solubility in Dimethyl Sulfoxide≥26.05 mg/mLNot specified
Storage Temperature-20°C-20°C

The compound demonstrates favorable solubility characteristics in organic solvents, particularly dimethyl sulfoxide, where it achieves solubility levels exceeding 26.05 milligrams per milliliter. This solubility profile facilitates its use in various analytical and synthetic applications. The compound's stability profile indicates optimal storage conditions at temperatures of -20°C to maintain chemical integrity over extended periods.

Spectroscopic characterization reveals distinctive features consistent with the proposed molecular structure. The compound's Standard International Chemical Identifier key is SXWMIXPJPNCXQQ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications. Nuclear magnetic resonance spectroscopy confirms the structural assignment, with proton nuclear magnetic resonance spectra conforming to the expected substitution pattern.

Synthetic Pathways and Structure-Activity Relationships

The synthesis of G-749 follows established methodologies for constructing pyrido[4,3-d]pyrimidin-5(6H)-one scaffolds. Based on literature precedents for related compounds, the synthetic approach likely employs a strategy involving preformed pyrimidine precursors. The construction of the bicyclic core typically begins with appropriately substituted 4-amino-5-bromopyrimidine intermediates, which undergo cyclization reactions to form the desired pyrido[4,3-d]pyrimidin-5(6H)-one framework.

The synthetic methodology demonstrates the versatility of structure-based drug design approaches in developing novel inhibitor compounds. The design process incorporated computational modeling to optimize the molecular architecture for enhanced binding affinity and selectivity profiles. Recent structural modifications of G-749 have employed structure simplification and scaffold hopping strategies to develop next-generation analogues with improved properties.

Structure-activity relationship studies have revealed critical molecular features that contribute to the compound's biological activity. The bromine substituent at position 8 appears essential for maintaining potent activity, as evidenced by comparative studies with related analogues. The 4-phenoxyphenyl group at position 4 contributes significantly to binding affinity, with the phenoxy linker providing optimal spatial orientation for target interaction.

Table 2: Structure-Activity Relationship Data for G-749 and Analogues

CompoundSubstitution PatternFms-like Tyrosine Kinase-3 Wild Type IC₅₀ (nM)Fms-like Tyrosine Kinase-3 D835Y IC₅₀ (nM)
G-7498-Bromo, 4-phenoxyphenyl0.40.6
Analogue MY-10Modified structure6.510.3

The 1-methylpiperidin-4-yl substituent at position 2 provides both solubility enhancement and optimal binding geometry. This particular substitution pattern represents a balance between potency and physicochemical properties, as demonstrated through systematic structure-activity relationship investigations. The methyl group on the piperidine nitrogen contributes to the compound's basicity while maintaining favorable pharmacokinetic characteristics.

Kinase selectivity profiling reveals that G-749 exhibits preferential inhibition against specific kinase families. The compound demonstrates particularly potent activity against Fms-like Tyrosine Kinase-3 with half-maximal inhibitory concentration values of 0.4 nanomolar for the wild-type enzyme and 0.6 nanomolar for the D835Y mutant variant. Additional kinase targets include Mer kinase (1 nanomolar), Aurora kinases B and C (6-24 nanomolar), and various receptor tyrosine kinases including Ret, vascular endothelial growth factor receptor 1, Fms, and fibroblast growth factor receptors 1 and 3.

Analytical Methods for Purity Assessment

The analytical characterization of G-749 employs multiple complementary techniques to ensure compound identity and purity. High-performance liquid chromatography coupled with diode array detection represents the primary method for purity determination, with typical specifications requiring greater than 98% purity as determined by this technique.

Chromatographic separation utilizes reversed-phase columns with appropriate mobile phase compositions to achieve adequate resolution of G-749 from potential impurities and degradation products. The compound's ultraviolet absorption characteristics enable detection at wavelengths suitable for quantitative analysis, typically around 254 nanometers based on its aromatic chromophore systems.

Nuclear magnetic resonance spectroscopy serves as a critical tool for structural confirmation and purity assessment. Proton nuclear magnetic resonance analysis provides detailed information about the compound's substitution pattern and confirms the presence of characteristic resonances corresponding to the methylpiperidine, phenoxyphenyl, and pyrido-pyrimidine moieties. The integration patterns and chemical shift values must conform to the expected theoretical values for authentic G-749.

Table 3: Analytical Methods for G-749 Characterization

Analytical TechniqueApplicationSpecifications
High-Performance Liquid Chromatography-Diode Array DetectionPurity determination>98% purity
Nuclear Magnetic Resonance SpectroscopyStructural confirmationConforms to structure
Mass spectrometryMolecular weight confirmation521.41 Da (free base)
Powder X-ray diffractionCrystalline form identificationForm-specific patterns

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the G-749 structure. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratios corresponding to the calculated molecular weights of 522.41 for the free base and 558.9 for the hydrochloride salt.

Quality control protocols incorporate multiple analytical checkpoints to ensure batch-to-batch consistency and compliance with established specifications. These protocols include identity confirmation through spectroscopic methods, purity assessment via chromatographic techniques, and stability monitoring under various storage conditions. The implementation of these comprehensive analytical approaches ensures the reliable production and characterization of high-quality G-749 for research applications.

FLT3 Kinase Inhibition Dynamics

Wild-Type FLT3 Binding Kinetics

G-749, chemically designated as 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one, demonstrates exceptional binding affinity to wild-type Fms-like tyrosine kinase 3 through adenosine triphosphate-competitive inhibition mechanisms [1]. The compound exhibits a biochemical inhibitory concentration 50 value of 0.4 nanomolar against wild-type Fms-like tyrosine kinase 3, establishing it as one of the most potent inhibitors in its class [3].

The molecular interaction between G-749 and wild-type Fms-like tyrosine kinase 3 involves sustained binding to the adenosine triphosphate binding pocket, maintaining inhibitory activity even at elevated adenosine triphosphate concentrations up to 1 millimolar [3]. This sustained binding characteristic indicates that G-749 forms stable complexes with the kinase active site, demonstrating a low nanomolar inhibitory concentration 50 value ranging from 0.4 to 2.7 nanomolar across various adenosine triphosphate concentrations [3]. The structure-based drug design approach utilized in G-749 development resulted in optimal positioning within the kinase binding pocket, facilitating high-affinity interactions with critical amino acid residues [3].

Time-resolved fluorescence resonance energy transfer kinase assays confirm that G-749 achieves complete inhibition of wild-type Fms-like tyrosine kinase 3 autophosphorylation in cellular systems at concentrations below 8 nanomolar [3] [4]. The binding kinetics demonstrate rapid association with the target kinase, followed by prolonged residence time at the binding site, contributing to sustained pharmacological activity [3]. This binding profile distinguishes G-749 from other Fms-like tyrosine kinase 3 inhibitors that may exhibit competitive displacement at physiological adenosine triphosphate concentrations [3].

FLT3 VariantIC50 (nM)Assay TypeCell Line
Wild-Type FLT30.4Biochemical TR-FRETCell-free assay
FLT3-D835Y0.6Biochemical TR-FRETCell-free assay
FLT3-ITD≤8Cellular autophosphorylationMV4-11, Molm-14
FLT3-ITD/N676D<10BaF3 cell proliferationBaF3/FLT3-ITD/N676D
FLT3-ITD/F691L<10BaF3 cell proliferationBaF3/FLT3-ITD/F691L
FLT3-D835Y/N676D<10BaF3 cell proliferationBaF3/FLT3-D835Y/N676D

Mutant FLT3 Isoform Selectivity (D835Y, ITD Variants)

G-749 demonstrates remarkable selectivity and potency against clinically relevant Fms-like tyrosine kinase 3 mutant isoforms, particularly the D835Y point mutation and internal tandem duplication variants [3] [6]. The compound maintains an inhibitory concentration 50 of 0.6 nanomolar against Fms-like tyrosine kinase 3-D835Y, representing only a marginal increase compared to wild-type inhibition [3]. This minimal difference in potency indicates that G-749 effectively overcomes resistance mechanisms associated with tyrosine kinase domain mutations [3].

Internal tandem duplication variants of Fms-like tyrosine kinase 3 exhibit exceptional sensitivity to G-749 inhibition, with autophosphorylation suppression achieved at concentrations below 8 nanomolar in Molm-14 and MV4-11 cell lines [3] [4]. The compound demonstrates superior activity against compound mutants that typically confer resistance to other Fms-like tyrosine kinase 3 inhibitors, including Fms-like tyrosine kinase 3-internal tandem duplication/N676D and Fms-like tyrosine kinase 3-internal tandem duplication/F691L variants [3]. These gatekeeper and activation loop mutations, which represent major clinical resistance mechanisms, are effectively inhibited by G-749 with inhibitory concentration 50 values below 10 nanomolar [3].

The molecular basis for G-749's broad-spectrum activity against mutant isoforms relates to its unique binding mode within the kinase active site [3]. Unlike type II inhibitors that require specific conformational states, G-749's adenosine triphosphate-competitive mechanism allows effective binding to both active and inactive kinase conformations [3]. This characteristic enables potent inhibition of constitutively active internal tandem duplication mutants as well as drug-resistant tyrosine kinase domain variants [3]. BaF3 cell lines stably expressing various Fms-like tyrosine kinase 3 mutants confirm that G-749 retains nanomolar potency across all clinically observed resistance mutations [3] [4].

TAM Receptor Tyrosine Kinase Family Modulation

AXL Phosphorylation Inhibition Mechanisms

G-749 exhibits potent inhibitory activity against AXL receptor tyrosine kinase, achieving an inhibitory concentration 50 of 20 nanomolar through direct phosphorylation suppression [10] [11]. The compound's interaction with AXL involves competitive binding at the adenosine triphosphate binding site, similar to its mechanism against Fms-like tyrosine kinase 3 [10]. This dual inhibitory profile positions G-749 as a multi-target kinase inhibitor capable of simultaneously disrupting both Fms-like tyrosine kinase 3 and TAM receptor signaling pathways [10].

The phosphorylation inhibition mechanism involves direct binding to the AXL kinase domain, preventing autophosphorylation and subsequent downstream signaling activation [10]. Kinase profiling studies demonstrate that G-749 maintains selectivity for AXL over other receptor tyrosine kinases, with significantly higher inhibitory concentration 50 values required for off-target effects [3]. The compound's structure-activity relationship indicates that the pyrido[4,3-d]pyrimidin-5-one core structure contributes to AXL binding affinity, while the brominated aromatic system enhances selectivity [10].

Cellular studies confirm that G-749 treatment results in dose-dependent reduction of AXL phosphorylation in cancer cell lines expressing this receptor [10]. The inhibition of AXL phosphorylation correlates with decreased downstream signaling through pathways involved in cell survival, proliferation, and metastasis [10]. This dual targeting capability makes G-749 particularly effective in malignancies where both Fms-like tyrosine kinase 3 and AXL contribute to disease progression [10].

TYRO3 Degradation via Regulated Intramembrane Proteolysis

G-749 induces TYRO3 receptor degradation through a novel regulated intramembrane proteolysis mechanism, representing a unique mode of action distinct from conventional kinase inhibition [10] [11]. This process involves initial reduction of membrane-bound TYRO3 expression followed by generation of C-terminal fragments through proteolytic cleavage [10]. The regulated intramembrane proteolysis mechanism appears to be specific to TYRO3 among the TAM receptor family members [10].

The degradation process begins with G-749 binding, which triggers conformational changes in TYRO3 that make it susceptible to metalloproteinase-mediated cleavage [10]. Subsequently, gamma-secretase complex activity generates intracellular domain fragments that are released into the cytoplasm [10]. This sequential proteolytic processing results in complete elimination of functional TYRO3 from the cell surface, effectively abolishing TYRO3-mediated signaling [10].

Mechanistic studies using protease inhibitors demonstrate that both metalloproteinase and gamma-secretase activities are required for complete TYRO3 degradation [10]. Treatment with the pan-metalloproteinase inhibitor GM6001 blocks the initial cleavage step, while gamma-secretase inhibitor Compound E prevents intracellular domain release [10]. Importantly, this degradation mechanism is reversible, with TYRO3 expression recovering following G-749 withdrawal, indicating that the process does not involve permanent cellular damage [10].

Kinase TargetIC50 (nM)Inhibition Mechanism
AXL20Phosphorylation inhibition
TYRO3Not directly measuredProtein degradation via RIP
MER1Phosphorylation inhibition
Aurora B6Serine/threonine kinase inhibition
Aurora C24Serine/threonine kinase inhibition
RET9Receptor tyrosine kinase inhibition
VEGFR1/FLT118Receptor tyrosine kinase inhibition
FMS19Receptor tyrosine kinase inhibition
FGFR125Receptor tyrosine kinase inhibition
FGFR330Receptor tyrosine kinase inhibition

Downstream Signaling Pathway Disruption

STAT3 Phosphorylation Inhibition

G-749 effectively disrupts Signal Transducer and Activator of Transcription 3 phosphorylation through multiple upstream mechanisms, primarily via Fms-like tyrosine kinase 3 and TYRO3 pathway inhibition [3] [10]. The compound achieves dose-dependent suppression of Signal Transducer and Activator of Transcription 3 activation in both hematological and solid tumor cell lines [3] [10]. This inhibition occurs at nanomolar concentrations, consistent with G-749's potency against upstream kinase targets [10].

The mechanism of Signal Transducer and Activator of Transcription 3 inhibition involves blocking phosphorylation at tyrosine 705, the critical activation site required for dimerization and nuclear translocation [10]. In colon cancer cell lines HCT15 and SW620, G-749 treatment results in concentration-dependent reduction of phosphorylated Signal Transducer and Activator of Transcription 3 levels [10]. This effect correlates with decreased TYRO3 expression, suggesting that TYRO3 degradation contributes significantly to Signal Transducer and Activator of Transcription 3 pathway disruption [10].

Western blot analyses demonstrate that G-749-mediated Signal Transducer and Activator of Transcription 3 inhibition occurs within hours of treatment, indicating rapid pathway suppression [10]. The functional consequences include reduced expression of Signal Transducer and Activator of Transcription 3 target genes involved in cell proliferation, survival, and immune evasion [10]. In leukemic cell lines, Signal Transducer and Activator of Transcription 3 inhibition contributes to apoptosis induction and growth arrest [3]. The sustained nature of this inhibition, even in high Fms-like tyrosine kinase 3 ligand environments, demonstrates G-749's robust pathway suppression capabilities [3].

AKT/mTOR Pathway Modulation

G-749 modulates the AKT/mechanistic target of rapamycin pathway through direct AKT phosphorylation inhibition, resulting in downstream effects on mechanistic target of rapamycin complex 1 activity [3] [10]. The compound demonstrates potent suppression of AKT phosphorylation at both threonine 308 and serine 473 residues, the dual phosphorylation sites required for full AKT activation [10]. This dual-site inhibition ensures complete AKT pathway suppression and subsequent mechanistic target of rapamycin modulation [10].

Mechanistic studies reveal that G-749 inhibits AKT phosphorylation through multiple upstream mechanisms, including Fms-like tyrosine kinase 3 inhibition in hematological malignancies and TYRO3 pathway disruption in solid tumors [3] [10]. The concentration-response relationship for AKT inhibition mirrors that of the primary kinase targets, with nanomolar potency observed across various cell line models [10]. Time-course experiments demonstrate rapid AKT dephosphorylation following G-749 treatment, with maximum inhibition achieved within 2-4 hours [10].

The functional consequences of AKT/mechanistic target of rapamycin pathway modulation include reduced protein synthesis through 4E-BP1 and S6K1 dephosphorylation [15]. Additionally, AKT inhibition results in enhanced apoptosis through reduced phosphorylation of pro-apoptotic proteins such as BAD and FoxO transcription factors [15]. In drug-resistant environments, including high Fms-like tyrosine kinase 3 ligand conditions and stromal cell protection, G-749 maintains superior AKT pathway inhibition compared to other kinase inhibitors [3]. This sustained pathway suppression contributes to the compound's ability to overcome various resistance mechanisms in cancer therapy [3].

Signaling PathwayEffectConcentration RangeFunctional Outcome
STAT3 PhosphorylationInhibitionNanomolarReduced cell proliferation
AKT PhosphorylationInhibitionNanomolarReduced cell survival
ERK1/2 PhosphorylationInhibitionNanomolarReduced cell proliferation
STAT5 PhosphorylationInhibitionNanomolarReduced leukemic cell growth
mTOR PathwayModulation via AKT inhibitionNanomolarReduced protein synthesis
NLRP3 InflammasomeActivation (immune response)Therapeutic concentrationsEnhanced immune activation
PropertyValue
Molecular FormulaC25H25BrN6O2
Molecular Weight521.41 g/mol
IUPAC Name8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one
CAS Number1457983-28-6
Binding ModeATP-competitive
ATP CompetitionSustained binding at ≥1 mM ATP
Solubility (DMSO)≥26.05 mg/mL
Stability TemperatureStore at -20°C

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

520.12224 g/mol

Monoisotopic Mass

520.12224 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B06W426B66

Wikipedia

G749

Dates

Modify: 2023-08-15
1: Lee HK, Kim HW, Lee IY, Lee J, Lee J, Jung DS, Lee SY, Park SH, Hwang H, Choi JS, Kim JH, Kim SW, Kim JK, Cools J, Koh JS, Song HJ. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood. 2014 Apr 3;123(14):2209-19. doi: 10.1182/blood-2013-04-493916. Epub 2014 Feb 14. PubMed PMID: 24532805; PubMed Central PMCID: PMC3975259.

Explore Compound Types